β1-Adrenoceptor Selectivity: Landiolol Exhibits 8-Fold Higher Cardioselectivity than Esmolol
In a direct head-to-head comparison using human embryonic kidney (HEK)293 cells heterologously expressing human β1- and β2-adrenergic receptors, landiolol demonstrated a β1/β2 selectivity ratio of 216:1, whereas esmolol exhibited a ratio of 30:1 [1]. This represents a 7.2-fold improvement in selectivity. In vivo animal models and alternative in vitro assays have reported selectivity ratios of 255:33 for landiolol versus 255:1 for esmolol, confirming the same 7- to 8-fold difference [2].
| Evidence Dimension | β1/β2-adrenoceptor selectivity ratio |
|---|---|
| Target Compound Data | 216:1 (also reported as 255:1) |
| Comparator Or Baseline | Esmolol: 30:1 (also reported as 33:1) |
| Quantified Difference | 7.2-fold higher selectivity for landiolol |
| Conditions | HEK293 cells expressing human β1- and β2-adrenergic receptors; radioligand binding assays |
Why This Matters
Higher β1-selectivity minimizes β2-mediated bronchoconstriction and peripheral vasodilation, enabling safer use in patients with reactive airway disease or hemodynamic instability where non-selective β-blockade is contraindicated.
- [1] Nasrollahi-Shirazi S, Sucic S, Yang Q, Freissmuth M, Nanoff C. Comparison of the β-adrenergic receptor antagonists landiolol and esmolol: receptor selectivity, partial agonism, and pharmacochaperoning actions. J Pharmacol Exp Ther. 2016;359(1):73-81. View Source
- [2] Matsuishi Y, Mathis BJ, Shimojo N, Kawano S, Inoue Y. Evaluating the therapeutic efficacy and safety of landiolol hydrochloride for management of arrhythmia in critical settings: review of the literature. Vasc Health Risk Manag. 2020;16:111-123. View Source
